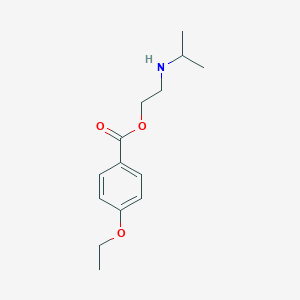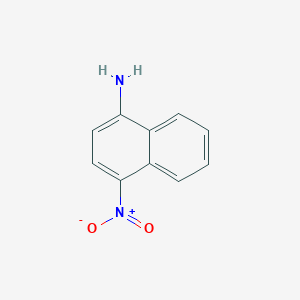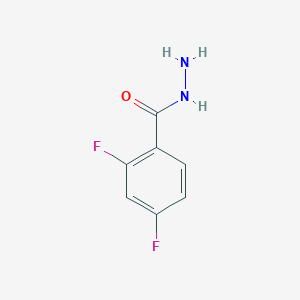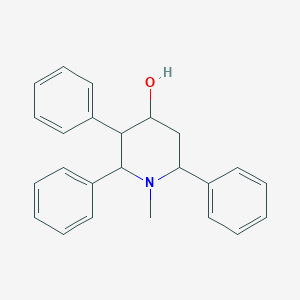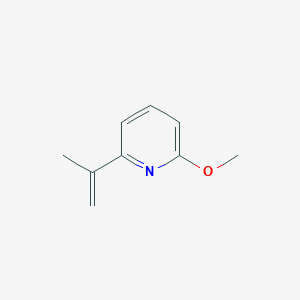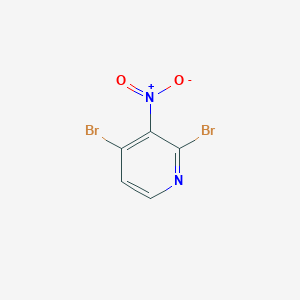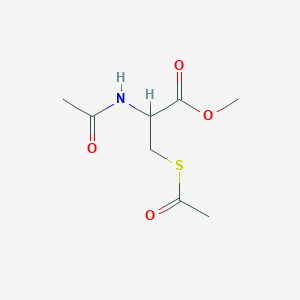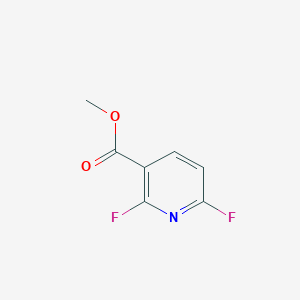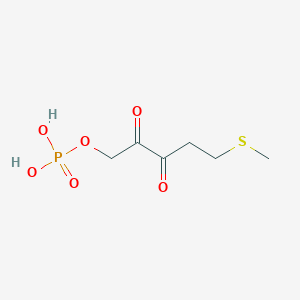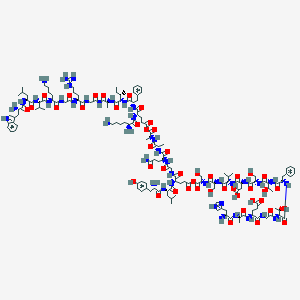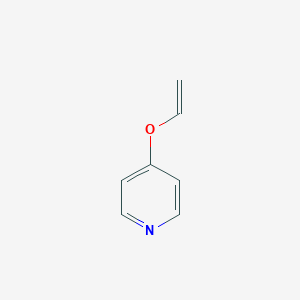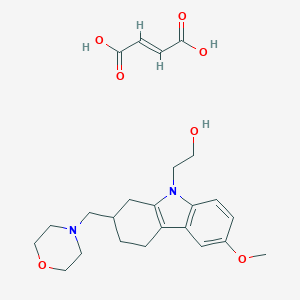
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and endocrinology. This compound has been shown to have a selective and potent agonist activity at the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Wirkmechanismus
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and other tissues. Activation of the 5-HT2C receptor by 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in the regulation of various physiological processes, including mood, appetite, and metabolism.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and metabolism. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has also been shown to decrease food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has several advantages and limitations for lab experiments. One advantage is that it is a selective and potent agonist of the 5-HT2C receptor, which allows for the study of the specific effects of this receptor on various physiological processes. However, one limitation is that 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 is a fumarate salt, which may limit its solubility in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175. One direction is the study of the effects of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 on other physiological processes, such as inflammation and pain. Another direction is the study of the potential therapeutic applications of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 in various diseases, such as obesity, anxiety, and depression. Additionally, the development of new analogs of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesemethoden
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and morpholine. The final product is obtained as a fumarate salt, which is a white crystalline powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
123063-92-3 |
|---|---|
Produktname |
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate |
Molekularformel |
C24H32N2O7 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H28N2O3.C4H4O4/c1-24-16-3-5-19-18(13-16)17-4-2-15(12-20(17)22(19)6-9-23)14-21-7-10-25-11-8-21;5-3(6)1-2-4(7)8/h3,5,13,15,23H,2,4,6-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
OXPDYIQAPUQSAU-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid, 2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tet rahydrocarbazol-9-yl]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



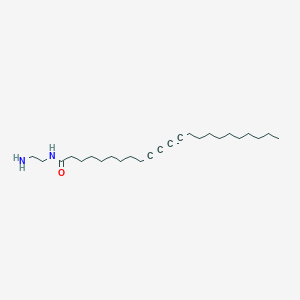
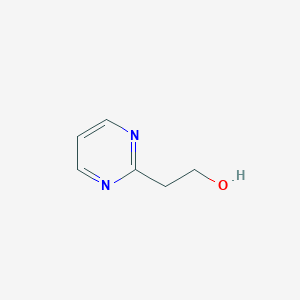
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
